molecular formula C8H17ClN2O4S B1458286 1-(2-Sulfamoylethyl)piperidine-4-carboxylic acid hydrochloride CAS No. 1797572-79-2

1-(2-Sulfamoylethyl)piperidine-4-carboxylic acid hydrochloride

Cat. No.: B1458286
CAS No.: 1797572-79-2
M. Wt: 272.75 g/mol
InChI Key: DUTKHZZGAQRFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Sulfamoylethyl)piperidine-4-carboxylic acid hydrochloride is a chemical compound with the molecular formula C8H16N2O4S·HCl. It is a piperidine derivative, which means it contains a six-membered ring with one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of 1-(2-sulfamoylethyl)piperidine-4-carboxylic acid hydrochloride typically involves multiple steps. One common synthetic route includes the reaction of piperidine with a sulfamoyl chloride derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

For industrial production, the process may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature and pressure, are carefully monitored to optimize the production process .

Chemical Reactions Analysis

1-(2-Sulfamoylethyl)piperidine-4-carboxylic acid hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-(2-Sulfamoylethyl)piperidine-4-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-sulfamoylethyl)piperidine-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The sulfamoyl group can form hydrogen bonds with amino acid residues in proteins, affecting their structure and function. This interaction can modulate enzyme activity or inhibit protein-protein interactions, leading to various biological effects .

Comparison with Similar Compounds

1-(2-Sulfamoylethyl)piperidine-4-carboxylic acid hydrochloride can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its sulfamoyl group, which provides distinct chemical properties and biological activities compared to other piperidine derivatives .

Properties

IUPAC Name

1-(2-sulfamoylethyl)piperidine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O4S.ClH/c9-15(13,14)6-5-10-3-1-7(2-4-10)8(11)12;/h7H,1-6H2,(H,11,12)(H2,9,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUTKHZZGAQRFRR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)CCS(=O)(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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